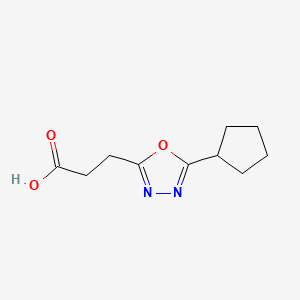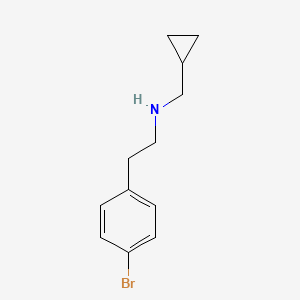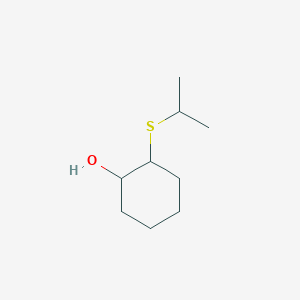
8-氟-2-羟基-6-甲基喹啉-4-羧酸
描述
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1248399-26-9 . It has a molecular weight of 221.19 . The compound is usually in powder form .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid consists of a benzene-fused pyridine (quinoline) with 2-methyl, 4-hydroxyl, and 8-fluoro substituents around the quinoline rings .Chemical Reactions Analysis
While specific chemical reactions involving 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid are not detailed in the available literature, quinoline derivatives are known to undergo various reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .Physical and Chemical Properties Analysis
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 221.19 .科学研究应用
药物发现
喹啉及其衍生物在药物化学领域发挥着重要作用 . 它们是药物发现中先导化合物的关键骨架 . 通过官能团转化,可以轻松调节分子的能隙 .
生物学和药理学活性
喹啉衍生物已显示出显著的生物活性 . 它们具有潜在的生物学和药理学活性 . 例如,它们已被用作抗疟药、抗菌药、抗分枝杆菌药、抗抑郁药、抗惊厥药、抗病毒药、抗癌药、抗高血压药、抗炎药、抗氧化剂和抗HIV药物 .
染料合成
由于喹啉具有共轭分子结构,因此通常用于合成用于染料敏化太阳能电池(DSSCs)和 OLED 的染料 .
工业应用
喹啉衍生物被用于医药、食品、催化剂、染料、材料、炼油厂、电子等领域 .
无金属转移氢化
喹啉衍生物的应用包括无金属转移氢化 . 该过程与二氢吡啶作为氢化物来源相结合,通过有机催化氢化法非对称合成无金属氟喹诺酮 .
纳米球合成
作用机制
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, due to their versatile chemical structure .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors, such as storage conditions .
生化分析
Biochemical Properties
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and thereby affecting cellular redox balance . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it can alter the expression of genes related to metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and the production of key metabolites . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
In animal models, the effects of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing cellular antioxidant capacity or modulating immune responses . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, influencing the production and utilization of energy . For example, this compound may affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity . For instance, it may be actively transported into cells by specific membrane transporters, where it can exert its effects on intracellular targets.
Subcellular Localization
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
属性
IUPAC Name |
8-fluoro-6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6-7(11(15)16)4-9(14)13-10(6)8(12)3-5/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDWQYMDFBQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)

![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)



![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)



